Fmoc-Leu-OH-15N
Overview
Description
N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N: is a labeled amino acid derivative used in peptide synthesis. The compound is isotopically labeled with nitrogen-15, which makes it valuable for nuclear magnetic resonance (NMR) studies and other analytical techniques. The presence of the fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection during peptide synthesis, making it a crucial reagent in the field of biochemistry and molecular biology .
Mechanism of Action
Target of Action
N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N, also known as Fmoc-Leu-OH-15N, is primarily used in peptide synthesis . It is a labeled form of L-Leucine, an essential α-amino acid for humans . The primary targets of this compound are the proteins that require leucine for their synthesis.
Mode of Action
This compound is used as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) .
Biochemical Pathways
The incorporation of this compound into peptide sequences is a crucial step in the synthesis of peptides. This process is part of the larger biochemical pathway of protein synthesis. The specific role of this compound is to protect the amine group during the peptide bond formation, preventing unwanted side reactions .
Result of Action
The use of this compound in peptide synthesis results in the successful incorporation of the leucine amino acid into the growing peptide chain. This is a crucial step in the synthesis of proteins, which play a myriad of roles in biological systems, from catalyzing biochemical reactions to providing structural support in cells .
Action Environment
The action of this compound is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of Fmoc removal and peptide bond formation . Therefore, precise control of these environmental factors is crucial for the successful use of this compound in peptide synthesis.
Biochemical Analysis
Biochemical Properties
Fmoc-Leu-OH-15N plays a crucial role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of this compound on cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N typically involves the following steps:
Fmoc Protection: The amino group of L-leucine-15N is protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Industrial Production Methods: Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of L-leucine-15N are reacted with 9-fluorenylmethoxycarbonyl chloride under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group of L-leucine-15N.
Coupling Reactions: The free amino group can undergo coupling reactions with other protected amino acids to form peptides.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Major Products:
Deprotected Amino Acid: Removal of the Fmoc group yields L-leucine-15N.
Peptides: Coupling reactions result in the formation of peptides containing L-leucine-15N.
Scientific Research Applications
Chemistry: N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N is used in the synthesis of isotopically labeled peptides for structural studies using NMR spectroscopy. The nitrogen-15 label provides valuable information about the peptide’s structure and dynamics .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The labeled peptides can be incorporated into proteins to investigate their function and interactions .
Medicine: In medical research, N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N is used to develop peptide-based drugs. The isotopic label helps in tracking the drug’s distribution and metabolism in the body .
Industry: In the pharmaceutical industry, this compound is used in the development and production of peptide therapeutics. It is also used in quality control to ensure the purity and consistency of peptide products .
Comparison with Similar Compounds
N-(9-Fluorenylmethoxycarbonyl)-L-leucine-13C,15N: This compound is labeled with both carbon-13 and nitrogen-15, providing additional isotopic information for NMR studies.
N-(9-Fluorenylmethoxycarbonyl)-L-valine-15N: Similar to N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N, but with valine as the amino acid.
N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine-15N: This compound uses phenylalanine instead of leucine, offering different structural and functional properties.
Uniqueness: N-(9-Fluorenylmethoxycarbonyl)-L-leucine-15N is unique due to its specific isotopic labeling with nitrogen-15, which provides valuable insights in NMR studies. Its use in peptide synthesis and the ability to selectively deprotect the Fmoc group make it a versatile and essential reagent in various fields of research .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i22+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBPJQFCAFFNICX-VIKCBUFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583866 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
200937-57-1 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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